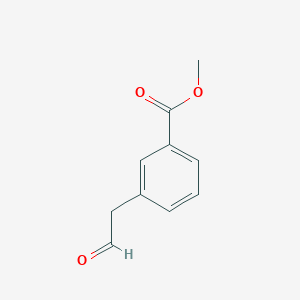

Methyl 3-(2-oxoethyl)benzoate

Descripción general

Descripción

Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . The compound is characterized by an ester functional group .

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-oxoethyl)benzoate consists of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 ester (aromatic) and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis

Methyl 3-(2-oxoethyl)benzoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 297.1±23.0 °C at 760 mmHg . The compound has a molar refractivity of 47.8±0.3 cm3 . It has a polar surface area of 43 Å2 and a molar volume of 157.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Importance in Organic Chemistry

Methyl-2-formyl benzoate is recognized for its significant role as a bioactive precursor in the synthesis of a variety of compounds with pharmacological activities. Its versatility as a substrate in organic synthesis makes it a crucial raw material for the preparation of medical products, highlighting its foundational role in the development of new bioactive molecules. This compound's synthetic routes, both one-step and two-step methodologies, underscore its importance in the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Environmental Implications

The study of environmental chemicals, including compounds related to Methyl 3-(2-oxoethyl)benzoate, has shown that certain environmental chemicals can modify epigenetic marks, such as DNA methylation, histone modifications, and microRNA expression. This has implications for understanding the toxicity mechanisms of environmental chemicals and their potential health effects on humans (A. Baccarelli & V. Bollati, 2009).

Pharmacokinetics and Dietary Exposures

A physiologically-based pharmacokinetic analysis of benzoic acid, a compound structurally and functionally related to Methyl 3-(2-oxoethyl)benzoate, has provided insights into the metabolic and dosimetric variations across species. This research aids in understanding the internal exposures and pharmacokinetic extrapolations, thereby informing safety assessments and regulatory standards for dietary exposures to benzoates (Timothy E Hoffman & W. Hanneman, 2017).

Metal Interactions with Biological Ligands

The interaction of metals with biologically important ligands, including benzoates, has been extensively studied to understand their effects on the electronic system of molecules. These studies are crucial for predicting the reactivity and stability of complex compounds, which has direct implications for understanding the interactions of such compounds with biological targets, including enzymes (W. Lewandowski, M. Kalinowska, & H. Lewandowska, 2005).

Catalytic Methylation and Green Chemistry

Research into the catalytic methylation of aromatics, including studies on methane conversion via oxidative methylation over zeolite catalysts, highlights the green chemistry perspectives of transforming methane into more valuable higher hydrocarbons. This research underscores the potential for Methyl 3-(2-oxoethyl)benzoate and related compounds to play a role in sustainable chemical processes, contributing to the development of environmentally friendly methodologies (M. Adebajo, 2007).

Safety and Hazards

The safety data sheet for Methyl 3-(2-oxoethyl)benzoate indicates that it is combustible and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mecanismo De Acción

Target of Action

Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the CAS number 124038-37-5

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 3-(2-oxoethyl)benzoate is currently unknown . Future research should consider these factors to provide a more comprehensive understanding of the compound’s action.

Propiedades

IUPAC Name |

methyl 3-(2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXBDQLXINILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599203 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-oxoethyl)benzoate | |

CAS RN |

124038-37-5 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(2-oxoethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)